molecular formula C10H15NO2 B15225268 (S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine

(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine

Cat. No.: B15225268
M. Wt: 181.23 g/mol
InChI Key: QLDXRKNCBCFRHM-SECBINFHSA-N
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Description

(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups and an ethanamine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines using a ruthenium catalyst. This method yields highly enantiomerically enriched amines with excellent optical purity . The reaction conditions typically involve the use of a solvent such as ethyl acetate and a temperature-controlled environment to ensure the desired stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases, which catalyze the transfer of amino groups. This interaction is crucial for the synthesis of chiral amines and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Methoxyphenyl)ethanamine
  • Bacilysin analogues

Uniqueness

(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-2-methoxy-1-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-7-9(11)8-5-3-4-6-10(8)13-2/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1

InChI Key

QLDXRKNCBCFRHM-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=CC=CC=C1OC)N

Canonical SMILES

COCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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